molecular formula C20H20F2N6O2 B15139371 Pcsk9-IN-12

Pcsk9-IN-12

Katalognummer: B15139371
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: NCHUWRLOTSAFFN-KBPBESRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pcsk9-IN-12, also known as AZD0780, is a small molecule inhibitor targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear LDL cholesterol from the bloodstream, thereby reducing cholesterol levels and potentially lowering the risk of cardiovascular diseases .

Vorbereitungsmethoden

The synthesis of Pcsk9-IN-12 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a substituted aromatic compound, followed by a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the product. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Pcsk9-IN-12 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can be used to modify this compound, often employing reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the this compound scaffold .

Wissenschaftliche Forschungsanwendungen

Pcsk9-IN-12 has a wide range of scientific research applications, including:

Wirkmechanismus

Pcsk9-IN-12 exerts its effects by binding to PCSK9 and preventing its interaction with LDL receptors. This inhibition leads to an increase in the number of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream. The molecular targets of this compound include the catalytic domain of PCSK9, which is responsible for its proteolytic activity .

The pathways involved in the mechanism of action of this compound include the regulation of cholesterol homeostasis and lipid metabolism. By inhibiting PCSK9, this compound helps to maintain lower levels of LDL cholesterol, thereby reducing the risk of atherosclerosis and cardiovascular diseases .

Vergleich Mit ähnlichen Verbindungen

Pcsk9-IN-12 is one of several small molecule inhibitors targeting PCSK9. Other similar compounds include:

This compound is unique in its small molecule structure, which allows for oral administration and potentially different pharmacokinetic properties compared to monoclonal antibodies and siRNA therapies. This uniqueness makes this compound a valuable tool for research and development in the field of cholesterol-lowering therapies .

Eigenschaften

Molekularformel

C20H20F2N6O2

Molekulargewicht

414.4 g/mol

IUPAC-Name

1-[6-[[(1S,3S)-3-[[5-(difluoromethoxy)pyrimidin-2-yl]amino]cyclopentyl]amino]pyridin-3-yl]pyridin-2-one

InChI

InChI=1S/C20H20F2N6O2/c21-19(22)30-16-11-24-20(25-12-16)27-14-5-4-13(9-14)26-17-7-6-15(10-23-17)28-8-2-1-3-18(28)29/h1-3,6-8,10-14,19H,4-5,9H2,(H,23,26)(H,24,25,27)/t13-,14-/m0/s1

InChI-Schlüssel

NCHUWRLOTSAFFN-KBPBESRZSA-N

Isomerische SMILES

C1C[C@@H](C[C@H]1NC2=NC=C(C=C2)N3C=CC=CC3=O)NC4=NC=C(C=N4)OC(F)F

Kanonische SMILES

C1CC(CC1NC2=NC=C(C=C2)N3C=CC=CC3=O)NC4=NC=C(C=N4)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.